4-Thiazoleacetic acid, 2-[[(1-methyl-1H-indol-2-yl)carbonyl]amino]-, ethyl ester
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Overview
Description
4-Thiazoleacetic acid, 2-[[(1-methyl-1H-indol-2-yl)carbonyl]amino]-, ethyl ester: is a compound with a complex structure, combining a thiazole ring, an indole moiety, and an ethyl ester group. Let’s break it down:
Thiazole ring: Thiazole is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It imparts unique properties to the compound.
Indole moiety: Indole is another important heterocyclic system found in natural products and drugs. It plays a significant role in cell biology and has diverse biological activities.
Ethyl ester group: The ethyl ester group is a common functional group in organic chemistry, often used for drug delivery and modification.
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
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Method 1: : One approach involves the condensation of 2-(1-methyl-1H-indol-2-yl)carbonyl chloride with thiazoleacetic acid, followed by esterification with ethanol. The reaction conditions typically involve refluxing in a suitable solvent (e.g., dichloromethane or acetonitrile) with a base (such as triethylamine) to promote the reaction.
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Method 2: : Another method utilizes the coupling of 2-(1-methyl-1H-indol-2-yl)carbonyl amine with thiazoleacetic acid ethyl ester using appropriate coupling agents (e.g., DCC or EDC). This reaction can occur in aprotic solvents like DMF or DMSO.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring new reactions and methodologies.
Biology and Medicine: Researchers investigate its potential as a bioactive compound, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It might find applications in drug development or as a starting material for other compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Further studies are needed to elucidate this.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, thiazole-containing compounds, and ester-functionalized molecules.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Remember that this compound’s specific properties and applications may vary based on its stereochemistry, substituents, and other factors.
Properties
Molecular Formula |
C17H17N3O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H17N3O3S/c1-3-23-15(21)9-12-10-24-17(18-12)19-16(22)14-8-11-6-4-5-7-13(11)20(14)2/h4-8,10H,3,9H2,1-2H3,(H,18,19,22) |
InChI Key |
DBWSPCBBVQLDJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
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